molecular formula C11H19Cl3N2 B2415001 N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride CAS No. 2378501-74-5

N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride

Cat. No.: B2415001
CAS No.: 2378501-74-5
M. Wt: 285.64
InChI Key: JPHQWNLHVWMHAP-UHFFFAOYSA-N
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Description

N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethylenediamine backbone, which is further modified with an ethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.2ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;;/h3-6H,2,7-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHQWNLHVWMHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of ethylenediamine attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides can be used; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include a chlorophenyl group and an ethylene diamine backbone. Its chemical formula is C10H14Cl2N2C_{10}H_{14}Cl_2N_2, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Antimicrobial Activity

Research has demonstrated that N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

This compound's broad-spectrum activity suggests potential for development into a therapeutic agent for treating bacterial infections resistant to conventional antibiotics .

Cancer Research

The compound has also been investigated for its potential in cancer therapy. Its ability to interact with specific cellular pathways makes it a candidate for further research in oncology. For instance, studies have indicated that derivatives of this compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Case Study: Inhibition of Tumor Cell Proliferation
A recent study explored the effects of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its role as a potential chemotherapeutic agent .

Neurological Research

Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit certain neurotransmitter reuptake mechanisms, potentially leading to enhanced synaptic activity.

Table 2: Neuroprotective Effects of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride

Mechanism of ActionEffect
Inhibition of serotonin reuptakeIncreased serotonin levels
Modulation of dopamine pathwaysEnhanced dopaminergic signaling

These findings suggest that the compound could be explored for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Mechanism of Action

The mechanism of action of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride can be compared with other similar compounds, such as:

    N’-[(2-Bromophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    N’-[(2-Fluorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.

    N’-[(2-Methylphenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride: The presence of a methyl group can affect the compound’s steric properties and interactions with molecular targets.

The uniqueness of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride lies in its specific chemical structure, which imparts distinct physical, chemical, and biological properties compared to its analogs.

Biological Activity

N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride, also known as a derivative of ethane-1,2-diamine, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, including data tables and case studies.

  • Chemical Formula : C₁₄H₁₈Cl₂N₂
  • Molecular Weight : 269.77 g/mol
  • CAS Number : 34256-82-1

The biological activity of this compound primarily revolves around its interaction with biological receptors and enzymes. It has been studied for its potential as a pharmacological agent, particularly in the context of dopamine receptor modulation. Research indicates that compounds with similar structures can act as selective agonists or antagonists for dopamine receptors, which are critical in various neurological functions and disorders.

1. Dopamine Receptor Interaction

A study highlighted the importance of structural modifications in enhancing the selectivity and potency of compounds targeting dopamine receptors. For instance, modifications on the phenyl ring significantly impacted the agonist activity towards D3 dopamine receptors (D3R), while maintaining low activity towards D2 receptors (D2R) .

Compound IDD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochlorideTBDTBDTBD

2. Antiviral Activity

Recent research has indicated that compounds similar to N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine exhibit antiviral properties. For example, derivatives have shown effectiveness against viruses such as hepatitis C virus (HCV) and others by inhibiting specific viral replication mechanisms .

Case Studies

Case Study 1: Antiviral Efficacy
A study on a related compound demonstrated an IC50 value of less than 10 µM against HCV NS5B RNA polymerase, indicating strong antiviral potential. The mechanism involved inhibition of guanine nucleotide biosynthesis essential for viral replication .

Case Study 2: Urease Inhibition
Another study explored the urease inhibitory activity of Schiff base complexes derived from similar diamines. The compounds showed significant inhibition with IC50 values around 0.5 µM, suggesting potential applications in treating conditions like kidney stones where urease plays a role .

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